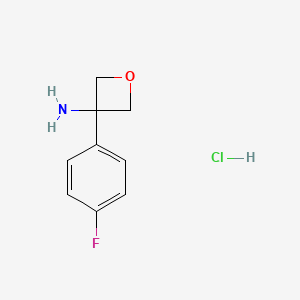

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride

Description

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a small-molecule organic compound featuring an oxetane ring substituted with a 4-fluorophenyl group and an amine functional group, stabilized as a hydrochloride salt. This compound is widely utilized as a building block in medicinal chemistry and organic synthesis due to its rigid oxetane scaffold, which enhances metabolic stability and bioavailability in drug candidates .

The 4-fluorophenyl substituent introduces electron-withdrawing effects, influencing reactivity in coupling reactions, as demonstrated in the synthesis of N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine via palladium-catalyzed cross-coupling . Its applications span drug discovery pipelines, particularly in central nervous system (CNS) targeting molecules, given structural parallels to pharmacologically active compounds like paroxetine hydrochloride (a serotonin reuptake inhibitor) .

Properties

IUPAC Name |

3-(4-fluorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLQKYARCKMGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693227 | |

| Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-73-8 | |

| Record name | 3-(4-Fluorophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxetane ring . The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects . The compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution Effects :

- Electron-Withdrawing Groups : Fluorine (4-F) and chlorine (3-Cl) substituents enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric and Electronic Variation : Bromine (4-Br) and iodine (4-I) introduce larger atomic radii, affecting crystal packing and solubility, as observed in single-crystal diffraction studies of the bromophenyl analog .

Synthetic Utility :

- The 4-fluorophenyl derivative is synthesized via palladium-catalyzed methods using NaOt-Bu as a base, a protocol extendable to chloro- and bromophenyl analogs .

- Isostructural analogs (e.g., bromophenyl) crystallize in triclinic systems with similar conformations, enabling predictable structural modeling .

Pharmacological Relevance: Fluorinated oxetane amines are prioritized in CNS drug development due to enhanced blood-brain barrier permeability, as seen in paroxetine derivatives .

Structural Characterization

- The bromophenyl analog (CAS 1349718-53-1) was characterized via single-crystal X-ray diffraction, revealing triclinic (P 1̄) symmetry and planar molecular conformations with perpendicular fluorophenyl orientations . Similar methodologies apply to the 4-fluorophenyl compound for structural validation.

Industrial Relevance

- Suppliers like ECHEMI and Enamine Ltd. offer halogenated oxetane amines at industrial scale (purity ≥99%), underscoring their demand in agrochemical and API synthesis .

Biological Activity

3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 203.641 g/mol

- CAS Number : 1332839-79-8

- Purity : 95%

The biological activity of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride is primarily attributed to its structural features, particularly the oxetane ring and the fluorophenyl group. These components allow for interactions with various biological targets, influencing cellular processes and signaling pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates capable of interacting with enzymes and receptors.

Antibacterial and Antioxidant Properties

Research indicates that compounds similar to 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride exhibit antibacterial and antioxidant activities. The synthesis of related oxetanes has shown promising results in inhibiting bacterial growth and reducing oxidative stress in various biological systems.

Interaction with Enzymes

Studies have suggested that this compound may modulate enzyme activity, particularly in relation to metabolic pathways. For instance, it has been investigated as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. In vitro assays demonstrated that certain analogs could effectively reduce amyloid-beta peptide levels, indicating a possible therapeutic role in neurodegenerative conditions .

Case Studies and Research Findings

- Inhibition of BACE1 : A study highlighted the effectiveness of compounds within the same chemical class as 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride in inhibiting BACE1. The compound's ability to penetrate the blood-brain barrier was also noted, making it a candidate for further development in Alzheimer's treatment .

- Antioxidant Activity : Research into structurally similar oxetanes revealed their capacity to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells. These findings underscore the relevance of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride as a lead compound for developing antioxidant therapies .

Comparative Analysis

To better understand the unique properties of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Trifluoromethylphenyl)oxetan-3-amine | Trifluoromethyl group | Potentially different pharmacokinetics |

| 3-(4-Chlorophenyl)oxetan-3-amine | Chlorine substituent | Similar antibacterial activity |

| 3-(4-Fluorophenyl)oxetan-3-amine | Fluorine substituent; unique reactivity | Noted for neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride, and what are the key challenges in yield optimization?

- Methodology : The synthesis typically involves cyclization reactions to form the oxetane ring, followed by fluorophenyl group incorporation. For example, nucleophilic substitution or Buchwald-Hartwig amination may be used. Critical parameters include reaction temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Challenges include steric hindrance from the oxetane ring and fluorine’s electron-withdrawing effects, which may reduce reaction rates. Purity is improved via recrystallization in ethanol/water mixtures .

Q. How is the structural configuration of 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride confirmed in academic studies?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement resolves bond lengths and angles, particularly verifying the oxetane ring geometry and fluorophenyl orientation .

- NMR spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) identifies characteristic peaks: δ ~4.5–5.0 ppm (oxetane protons) and aromatic fluorine-coupled splitting patterns .

- Mass spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. What analytical methods are used to assess purity and stability under storage conditions?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) using acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).

- Stability protocols : Long-term storage at -20°C in airtight, light-protected containers prevents hydrolysis and oxidative degradation, as observed in structurally similar arylcyclohexylamines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for the compound’s conformational stability?

- Methodology :

- Molecular dynamics (MD) simulations : Compare with X-ray data to validate force field parameters (e.g., AMBER or CHARMM). Adjust torsional potentials for the oxetane ring if deviations exceed 0.1 Å .

- Solvent modeling : Include explicit solvent molecules (e.g., water or DMSO) in DFT calculations (B3LYP/6-31G*) to account for solvation effects on conformational equilibria .

Q. What mechanistic insights explain the reactivity of the 4-fluorophenyl group in electrophilic substitution or catalytic coupling reactions?

- Methodology :

- Electron-deficient aromatic system : Fluorine’s -I effect deactivates the ring, directing electrophiles to meta positions. This is confirmed by substituent-directed reactions (e.g., nitration or halogenation) monitored via LC-MS .

- Catalytic cross-coupling : Palladium-mediated Suzuki-Miyaura reactions require elevated temperatures (100–120°C) and bulky ligands (e.g., SPhos) to overcome steric hindrance from the oxetane ring .

Q. What strategies mitigate polymorphism issues during crystallization, and how do polymorphs affect bioavailability in preclinical studies?

- Methodology :

- Crystallization screening : Use solvent/anti-solvent combinations (e.g., acetone/hexane) to isolate thermodynamically stable polymorphs. Monitor via differential scanning calorimetry (DSC) to identify melting point variations (>5°C indicates distinct forms) .

- Bioavailability impact : High-energy polymorphs (e.g., Form II) exhibit enhanced solubility but lower stability. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies suitable forms for in vivo studies .

Q. How can synthetic scalability challenges be addressed without compromising yield or purity?

- Methodology :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproduct formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface models. For example, a Central Composite Design identified 90°C and 1.2 eq. of amine as optimal for a 78% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.